1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone
Overview
Description
“1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone” is an organic compound used in various fields of research and industry. It has a molecular formula of C12H9F3N2OS and a molecular weight of 286.27 g/mol .
Molecular Structure Analysis
The molecular structure of “1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone” consists of a thiazole ring attached to an ethanone group and an aniline group substituted with a trifluoromethyl group .Physical And Chemical Properties Analysis
“1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone” has a molecular weight of 286.27 g/mol . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis and Anticancer Potential
One study involves the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, utilizing a similar compound as a building block, showcasing its potential as an anti-breast cancer agent. This research highlighted the compound's promising activities against MCF-7 tumor cells, indicating its relevance in developing novel anticancer therapies (Mahmoud et al., 2021).
Biological Activities and Immunomodulation
Another study synthesized new thiazolo[3,2-a]-benzimidazole derivatives, starting from a structurally related compound. These derivatives exhibited significant immunosuppressive and immunostimulatory activities, besides inhibiting NO generation induced by LPS. This suggests their potential application in managing immune-related conditions and their role as cytotoxic agents against various carcinoma cells (Abdel‐Aziz et al., 2011).
Antioxidant Activity
Research on trifluoromethyl-substituted compounds, including N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines, which share a functional group similarity, demonstrated the synthesis of these compounds using an environmentally friendly procedure. The study assessed their antioxidant activities, indicating potential applications in addressing oxidative stress-related pathologies (Bonacorso et al., 2016).
Corrosion Inhibition
A distinctive application outside the pharmaceutical realm involves the use of thiazole compounds for corrosion inhibition. One study focused on the effectiveness of food flavorants related to thiazole structures in preventing the corrosion of X65 steel in sulfuric acid. This research not only contributes to the understanding of corrosion inhibitors but also emphasizes the versatility of thiazole derivatives in industrial applications (Tan et al., 2019).
properties
IUPAC Name |
1-[2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-5-3-2-4-8(9)12(13,14)15/h2-6H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPURAMKHTWBTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653217 | |
Record name | 1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone | |
CAS RN |
1135282-81-3 | |
Record name | 1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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